7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-methylsulfanyl-3-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4S/c1-4(2)5-6-7(14-13-5)8(10)12-9(11-6)15-3/h4H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOBOJXEIFQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C(=NC(=N2)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
This intermediate (CAS 633328-98-0) is synthesized via hydrolysis of 1-(5-chloro-pyrazolo[4,3-d]pyrimidin-1-yl)-ethanone using 8% aqueous HCl in tetrahydrofuran (THF) at 50°C for 30 minutes, yielding 93% after extraction with ethyl acetate. The reaction mechanism involves cleavage of the acetyl group under acidic conditions, as shown below:
This intermediate serves as a scaffold for introducing substituents at positions 3 and 5.
Synthetic Routes to this compound
Nucleophilic Substitution and Cyclocondensation
A common strategy involves functionalizing the pyrazolo[4,3-d]pyrimidine core through sequential substitutions:
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Introduction of the Isopropyl Group :
-
Methylthio Group Installation :
Pd-Catalyzed Cross-Coupling for Modular Synthesis
Recent advancements employ Suzuki-Miyaura coupling to introduce aromatic or heteroaromatic groups. For example:
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A pyrimidine intermediate (e.g., 23 in Scheme 2 of) undergoes coupling with isopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.
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Subsequent methylation of the thiol group using methyl iodide in DMF completes the synthesis.
Advantages : Higher regioselectivity and tolerance for sensitive functional groups.
Optimization Strategies
Solvent and Catalyst Selection
Hazard Mitigation
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Avoidance of trimethylsilyldiazomethane (toxic and explosive) in favor of safer methylating agents like methyl iodide.
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Neutral workup conditions prevent degradation of the acrylamide moiety in related derivatives.
Analytical Characterization
| Property | Method | Value | Source |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 242.73 g/mol | |
| Density | Computational | 1.40±0.1 g/cm³ | |
| Boiling Point | Predicted | 442.7±55.0°C | |
| pKa | Potentiometric | 5.55±0.50 |
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 7-chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine.
Case Studies
- Reddy et al. (2022) : This study synthesized several pyrazolo[4,3-d]pyrimidine derivatives and evaluated their anticancer activity. The compound demonstrated promising results against MCF7 and NCI-H460 cell lines with GI50 values indicating effective growth inhibition .
- Kamal et al. (2020) : The study explored pyrazole–oxindole conjugates for their anticancer properties, where specific derivatives exhibited significant inhibition of tubulin assembly, a critical process in cancer cell division .
Summary Table of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| This compound | HCT116 | 1.1 | Cell cycle arrest |
| This compound | A549 | 15.54 | Inhibition of proliferation |
Anti-inflammatory Applications
Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory effects.
Case Studies
Mechanism of Action
The mechanism of action of 7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position is critical for electronic and steric modulation. Key analogs include:
Key Observations :
- Methylthio vs. Trifluoromethyl : The methylthio group (electron-donating) contrasts with the electron-withdrawing trifluoromethyl group, altering electronic density and reactivity. The trifluoromethyl analog (3a) exhibits higher melting points (198°C vs. unreported for the methylthio compound), likely due to stronger intermolecular interactions .
Substituent Variations at Position 3
The 3-position influences steric effects and hydrophobicity:
| Compound Name | 3-Substituent | Key Properties |
|---|---|---|
| This compound | Isopropyl | Balanced steric bulk and lipophilicity |
| 3-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine | Isobutyl | Increased steric hindrance |
Key Observations :
- Isopropyl vs.
Core Heterocycle Modifications
Compounds with alternative ring systems highlight the uniqueness of pyrazolo[4,3-d]pyrimidines:
Key Observations :
- Ring Fusion : Pyrazolo[4,3-d]pyrimidines exhibit distinct electronic and spatial properties compared to pyrazolo[1,5-a] or triazolo systems, impacting binding to biological targets .
Biological Activity
7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C9H11ClN4S
- Molecular Weight : 242.73 g/mol
- CAS Number : 1289139-31-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
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Antitumor Activity :
- The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50 values) reported for these cell lines are as follows:
- Mechanism of Action in Cancer Therapy :
-
Antiviral Activity :
- Recent studies indicate that derivatives of pyrazolo[4,3-d]pyrimidine compounds have shown antiviral properties against various viruses, including HIV and measles virus (MeV). In vitro studies have demonstrated that certain analogs possess low effective concentrations (EC50) indicating strong antiviral efficacy .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antitumor | MCF7 | 3.79 µM | |
| Antitumor | SF-268 | 12.50 µM | |
| Antitumor | NCI-H460 | 42.30 µM | |
| Antiviral (HIV) | MT-4 Cells | 2.95 µM | |
| Antiviral (MeV) | Various | EC50 = 60 nM |
Detailed Case Studies
-
Antitumor Efficacy :
A study conducted by Bouabdallah et al. highlighted the synthesis and screening of pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with low IC50 values, suggesting potential as chemotherapeutic agents . -
Antiviral Potential :
In another investigation focusing on pyrazolo derivatives, it was found that certain compounds displayed remarkable inhibitory activity against HIV reverse transcriptase with IC50 values significantly lower than traditional antiviral agents. This positions this compound as a promising candidate for further antiviral development .
Q & A
Q. What are the optimal synthetic routes for 7-chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[4,3-d]pyrimidine scaffolds are often constructed via cyclization of substituted pyrazole precursors with nitriles or amidines under reflux conditions (e.g., in ethanol or DMF). Chlorination at the 7-position can be achieved using POCl₃ or PCl₅, while the methylthio group at the 5-position is introduced via nucleophilic substitution with NaSMe or analogous reagents.
- Critical factors : Temperature (80–120°C), solvent polarity, and stoichiometry of chlorinating agents (e.g., excess POCl₃ improves Cl incorporation ).
- Yield optimization : Yields range from 60–88% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?
- Analytical workflow :
- 1H/13C NMR : Confirm substitution patterns (e.g., methylthio protons resonate at δ 2.5–3.0 ppm; pyrazolo-pyrimidine ring protons appear as singlets between δ 8.0–9.0 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 284 [M+H]+) and fragmentation patterns validate the core structure .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 4,3-d from 3,4-d ring fusion) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for kinase inhibition by this compound?
- Experimental design :
- Kinase profiling : Screen against panels (e.g., JAK/STAT, PI3K) to identify selectivity. The 7-chloro and 3-isopropyl groups enhance hydrophobic interactions with ATP-binding pockets, while the methylthio group modulates electron density .
- Mutagenesis studies : Replace key residues (e.g., Lys⁹⁰ in JAK2) to validate binding hypotheses .
- Co-crystallization : Resolve ligand-protein complexes (e.g., PDB entries) to map interactions .
Q. How do metabolic stability and toxicity profiles influence lead optimization?
- Methodological approaches :
- Microsomal assays : Measure half-life (t₁/₂) in human liver microsomes (HLM). The methylthio group improves metabolic stability compared to hydroxyl analogs .
- CYP inhibition : Screen for CYP3A4/2D6 inhibition to mitigate drug-drug interaction risks .
- In vivo toxicity : Dose-dependent hepatotoxicity (elevated ALT/AST) in rodent models necessitates functional group modification (e.g., replacing Cl with F) .
Q. What computational methods predict off-target effects of this compound in complex biological systems?
- In silico strategies :
- Molecular docking : Use Glide or AutoDock to assess binding to non-target kinases (e.g., EGFR, Src) .
- Machine learning : Train models on Tox21 datasets to flag phospholipidosis or mitochondrial toxicity risks .
- MD simulations : Analyze conformational stability in membrane bilayers to predict cellular permeability .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can this be resolved experimentally?
- Contradiction : Some studies report solubility >10 mg/mL in DMSO, while others note <1 mg/mL in PBS (pH 7.4) .
- Resolution :
- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers.
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility for in vitro assays .
Q. Why do biological activity assays show variability in IC₅₀ values across different laboratories?
- Key variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
